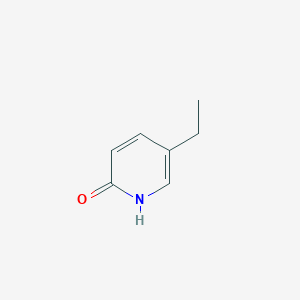

5-Ethylpyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMQFHJGBAPKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598403 | |

| Record name | 5-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53428-03-8 | |

| Record name | 5-Ethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYL-2-PYRIDINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Ethylpyridine Derivatives for Pharmaceutical Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and applications of a key pyridine derivative used in pharmaceutical development. While the topic specified is 5-Ethylpyridin-2-ol, the publicly available scientific literature with detailed experimental protocols and extensive quantitative data focuses predominantly on its structural isomer, 2-(5-ethylpyridin-2-yl)ethan-1-ol . This isomer is a critical intermediate in the synthesis of the antidiabetic drug Pioglitazone. This document will therefore focus on this well-documented compound to meet the core requirements for detailed data, experimental protocols, and process visualization. It will also briefly address the synthesis of the 5-ethyl-2(1H)-pyridone tautomer.

Introduction and Nomenclature Clarification

It is crucial to distinguish between two structural isomers often associated with similar names:

-

This compound (and its tautomer 5-ethyl-2(1H)-pyridone): This compound features a hydroxyl group directly attached to the pyridine ring. It exists in a tautomeric equilibrium with the pyridone form. While its synthesis is documented in patent literature, detailed public protocols and extensive property data are limited[1].

-

2-(5-ethylpyridin-2-yl)ethan-1-ol (also known as 5-Ethyl-2-pyridineethanol): This isomer has a 2-hydroxyethyl group attached to the pyridine ring. It is a stable compound and a well-characterized, key intermediate in the synthesis of Pioglitazone and other pharmacologically active molecules[2][3].

Due to the extensive and detailed information available, this guide will focus on 2-(5-ethylpyridin-2-yl)ethan-1-ol .

This compound is a versatile building block in medicinal chemistry, primarily recognized for its role in constructing the core structure of thiazolidinedione drugs[3]. Its synthesis has been optimized for scalability, making it a compound of significant interest to the pharmaceutical industry[1].

Physicochemical and Spectroscopic Properties

The properties of 2-(5-ethylpyridin-2-yl)ethan-1-ol are well-documented, providing essential data for reaction planning, purification, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [3][4] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Appearance | White to straw yellow or light yellow solid or viscous liquid | [3] |

| Melting Point | 39-44 °C | |

| Boiling Point | 259.4 °C at 760 mmHg | |

| Density | 1.037 g/cm³ | |

| Flash Point | 110.7 °C | |

| Solubility | Freely soluble in Dichloromethane; Miscible with Methanol | [3] |

| pKa | 14.53 ± 0.10 (Predicted) | |

| LogP | 1.17880 | |

| CAS Number | 5223-06-3 | [3][4] |

Synthesis of 2-(5-ethylpyridin-2-yl)ethan-1-ol

An improved and scalable process for the synthesis of 2-(5-ethylpyridin-2-yl)ethan-1-ol involves the reaction of 5-ethyl-2-picoline with formaldehyde under solvent-free conditions. This method enhances yield and improves mass efficiency by allowing for the recycling of the starting material[1].

Synthesis Workflow

The following diagram illustrates the optimized, solvent-free synthesis process.

Caption: Optimized synthesis workflow for 2-(5-ethylpyridin-2-yl)ethan-1-ol.

Detailed Experimental Protocol

The following protocol is adapted from the optimized, solvent-free process described in the literature[1].

Materials:

-

5-Ethyl-2-picoline (1.0 eq)

-

Paraformaldehyde (1.75 eq)

-

2L Stainless Steel Autoclave

Procedure:

-

Charge the 2L autoclave with 5-ethyl-2-picoline and paraformaldehyde.

-

Seal the autoclave and begin agitation.

-

Raise the internal temperature to 150-155 °C. The pressure will rise to approximately 5-6 kg/cm ².

-

Maintain the reaction at this temperature and pressure for 3 hours.

-

After the reaction period, cool the autoclave to room temperature.

-

Vent any residual pressure and safely open the reactor.

-

Transfer the crude reaction mixture to a distillation apparatus.

-

Purify the product via fractional distillation under reduced pressure to separate the desired product, 2-(5-ethylpyridin-2-yl)ethan-1-ol, from unreacted 5-ethyl-2-picoline and byproducts. The recovered 5-ethyl-2-picoline can be recycled for subsequent batches.

Application in Drug Development: Synthesis of Pioglitazone

2-(5-ethylpyridin-2-yl)ethan-1-ol is a cornerstone intermediate for the antidiabetic drug Pioglitazone. The synthesis involves converting the alcohol to a leaving group, followed by nucleophilic substitution and cyclization.

Pioglitazone Synthesis Workflow

Caption: Multi-step synthesis of Pioglitazone from 2-(5-ethylpyridin-2-yl)ethan-1-ol.

Experimental Protocol: Conversion to 2-(2-Chloroethyl)-5-ethylpyridine

This protocol describes the first key step in the Pioglitazone synthesis workflow.

Materials:

-

2-(5-ethylpyridin-2-yl)ethan-1-ol (1.0 eq)

-

Thionyl chloride (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 2-(5-ethylpyridin-2-yl)ethan-1-ol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional portions of dichloromethane.

-

Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-chloroethyl)-5-ethylpyridine.

Biological Activity Context: Pioglitazone Signaling

The end-product, Pioglitazone, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

References

- 1. WO2012107831A1 - Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h)-pyridone, and intermediates thereof - Google Patents [patents.google.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 4. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethylpyridin-2-ol: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, CAS number, relevant physicochemical properties, and its significant role as a precursor in the synthesis of pharmaceutically active molecules. Furthermore, it delves into the biological pathways associated with derivatives of this compound, offering insights for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a pyridine derivative characterized by an ethyl group at the 5-position and a hydroxyl group at the 2-position. It exists in tautomeric equilibrium with its more stable keto form, 5-ethyl-1H-pyridin-2-one.

-

IUPAC Name: this compound

-

Tautomeric Form: 5-Ethyl-1H-pyridin-2-one

-

CAS Number: 53428-03-8[1]

-

Molecular Formula: C₇H₉NO[1]

-

Molecular Weight: 123.15 g/mol [1]

-

InChI Key: ORMQFHJGBAPKHK-UHFFFAOYSA-N[1]

Synonyms: 5-Ethyl-2-hydroxypyridine, 5-Ethyl-2-pyridone, 5-Ethyl-2(1H)-pyridinone.[1]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and pharmacokinetic properties of this compound and its derivatives is presented below. It is important to note that much of the available data pertains to its role as an intermediate in the synthesis of the antidiabetic drug Pioglitazone.

| Property | Value | Reference |

| Molecular Weight | 123.15 g/mol | [1] |

| Density | 1.016 g/cm³ | [1] |

| Boiling Point | 307.4 °C at 760 mmHg | [1] |

| Flash Point | 174.6 °C | [1] |

| XLogP3 | 1.3 | [1] |

Biological Activity of Pyridin-2(1H)-one Scaffolds

While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of pyridin-2(1H)-one derivatives has been extensively studied and shown to exhibit a wide range of biological activities. The following table summarizes representative data for various derivatives, highlighting the therapeutic potential of this chemical scaffold.

| Compound Class | Biological Activity | Target/Assay | Measured Value (IC₅₀/MIC) | Reference |

| Ring-fused 2-pyridones | Antibacterial | Enterococcus faecalis | MIC = 100 µM | [2] |

| 2-pyridone derivative (A-86719.1) | Antibacterial | Enterobacteriaceae | MIC ≤ 0.5 µg/mL | [3] |

| 2-pyridone derivative (A-86719.1) | Antibacterial | Pseudomonas aeruginosa | MIC ≤ 2 µg/mL | [3] |

| N-amino-5-cyano-6-pyridones | Antibacterial | E. coli | MIC = 3.91 µg/mL | [4] |

| Spiro-pyridine derivatives | Cytotoxicity | Caco-2 cell line | IC₅₀ = 7.83 ± 0.50 μM | [5] |

| Pyridino[2,3-f]indole-4,9-dione | Cytotoxicity | XF 498 (CNS tumor) | ED₅₀ = 0.006 µg/mL | [6] |

| Pyridin[2,3-f]indole-2,4,9-trione | Cytotoxicity | SK-OV-3 (ovarian tumor) | More potent than etoposide | [7] |

Experimental Protocols

Synthesis of 2-(5-ethylpyridin-2-yl)ethanol

The compound 2-(5-ethylpyridin-2-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules, including the antidiabetic drug Pioglitazone. Below is a representative experimental protocol for its synthesis.

Reaction Scheme:

5-ethyl-2-methylpyridine + Paraformaldehyde → 2-(5-ethylpyridin-2-yl)ethanol

Procedure:

-

In a 3 L stainless steel autoclave, combine 1070 g (10 mol) of 2-ethylpyridine and 300 g of ion-exchanged water.

-

Add 60 g (2.0 mol) of paraformaldehyde and 81 g of triethylamine (0.8 mol).

-

Seal the autoclave and heat the reaction mixture to 140 °C for 2 hours with continuous stirring.

-

After cooling the reaction vessel to 60 °C, remove the unreacted paraformaldehyde and triethylamine.

-

The resulting product, 2-(5-ethylpyridin-2-yl)ethanol, can be purified by distillation under reduced pressure.

This protocol is adapted from a general method for the production of pyridine ethanol derivatives.[8]

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: A stock solution of the test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly those developed as antidiabetic agents like Pioglitazone, primarily exert their effects through the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.

PPARγ Signaling Pathway

Pioglitazone and related thiazolidinediones are agonists of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the transcription of a suite of genes involved in improving insulin sensitivity.

Caption: PPARγ signaling pathway activated by Pioglitazone.

Activation of the PPARγ pathway by ligands such as Pioglitazone leads to a cascade of events that ultimately improve glycemic control. The binding of the ligand to PPARγ induces a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in insulin signaling, glucose transport, and lipid metabolism. The net result is an increase in insulin sensitivity in peripheral tissues like adipose tissue and muscle, enhanced glucose uptake, and a reduction in glucose production by the liver.

Conclusion

This compound and its tautomer, 5-ethyl-1H-pyridin-2-one, are important heterocyclic scaffolds with significant potential in drug discovery and development. The demonstrated biological activities of the broader 2-pyridone class of compounds, coupled with the clinical success of derivatives like Pioglitazone, underscore the value of this core structure in medicinal chemistry. This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological relevance of this compound, serving as a valuable resource for researchers and scientists in the field. Further exploration of this scaffold and its derivatives may lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of A-86719.1, a novel 2-pyridone antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxicity evaluation of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

The Emergence of a Key Building Block: A Technical Guide to 5-Ethyl-2-pyridineethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and historical significance of 5-Ethyl-2-pyridineethanol, a pivotal intermediate in pharmaceutical manufacturing. While the compound is sometimes referred to as 5-Ethylpyridin-2-ol, the predominant nomenclature in scientific literature and chemical databases is 5-Ethyl-2-pyridineethanol or 2-(5-Ethylpyridin-2-yl)ethanol. Its history is not marked by a singular moment of discovery but rather by its integral role in the synthesis of significant therapeutic agents.

Physicochemical Properties

The fundamental physicochemical characteristics of 5-Ethyl-2-pyridineethanol (CAS No: 5223-06-3) are summarized below. This data is essential for its application in synthetic chemistry, providing insights into its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C9H13NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Appearance | Pale Yellow Low Melting Solid | [2] |

| Melting Point | 39-44 °C | [2] |

| Boiling Point | 127 °C (5 mmHg) | [2] |

| Density | 0.042 g/cm³ (at 42 °C) | [2] |

| Vapor Pressure | 0.062-1.16 Pa at 25℃ | [2] |

| pKa | 14.53±0.10 (Predicted) | [2] |

| Solubility | Chloroform, Ethyl Acetate | [2] |

Historical Context and Synthetic Significance

The history of 5-Ethyl-2-pyridineethanol is intrinsically linked to its application as a crucial intermediate in the synthesis of pharmaceuticals.[4] Its primary claim to significance is its role as a key building block in the production of Pioglitazone, an oral antidiabetic agent of the thiazolidinedione class used in the treatment of type 2 diabetes mellitus. Pioglitazone functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), leading to improved insulin sensitivity.[5]

The development of synthetic routes to Pioglitazone and its analogs has driven the interest in and optimization of the synthesis of 5-Ethyl-2-pyridineethanol and its derivatives.[6][7] Research has also explored the synthesis of various analogs of 5-Ethyl-2-pyridineethanol to develop novel compounds with potential pharmacological activities, including antimicrobial properties.[6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and utilization of 5-Ethyl-2-pyridineethanol are critical for researchers. The following protocols are derived from established synthetic routes.

Protocol 1: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol

This protocol outlines a common method for the hydroxymethylation of 2-methyl-5-ethylpyridine to produce 2-(5-ethylpyridin-2-yl)ethanol.

Materials:

-

2-Methyl-5-ethylpyridine

-

Formaldehyde solution

-

Suitable solvent (e.g., ethanol)

-

Catalyst (e.g., a base or acid, depending on the specific procedure)

Procedure:

-

Dissolve 2-methyl-5-ethylpyridine in the chosen solvent in a reaction vessel.

-

Add the formaldehyde solution to the mixture.

-

Introduce the catalyst to initiate the hydroxymethylation reaction.

-

Maintain the reaction at a specific temperature and for a duration determined by the chosen catalytic system to ensure complete conversion.

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

Purify the crude 2-(5-ethylpyridin-2-yl)ethanol by column chromatography or distillation.[5]

Protocol 2: Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine

This protocol details the conversion of the hydroxyl group of 2-(5-ethylpyridin-2-yl)ethanol to a chloride, a common step for subsequent nucleophilic substitution reactions.

Materials:

-

2-(5-ethylpyridin-2-yl)ethanol (1.0 eq)

-

Dichloromethane

-

Thionyl chloride (1.1 eq)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2-(5-ethylpyridin-2-yl)ethanol in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-(2-chloroethyl)-5-ethylpyridine.[5]

Protocol 3: Synthesis of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzonitrile (Pioglitazone Intermediate)

This protocol describes the nucleophilic substitution reaction between 2-(2-chloroethyl)-5-ethylpyridine and 4-hydroxybenzonitrile.

Materials:

-

2-(2-chloroethyl)-5-ethylpyridine (1.1 eq)

-

4-hydroxybenzonitrile (1.0 eq)

-

Dimethylformamide (DMF)

-

Potassium carbonate (1.5 eq)

Procedure:

-

To a solution of 4-hydroxybenzonitrile in DMF, add potassium carbonate.

-

Add 2-(2-chloroethyl)-5-ethylpyridine to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include pouring into water and extracting with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzonitrile.[5]

Visualizations

The following diagrams illustrate key pathways and logical flows related to the synthesis and application of 5-Ethyl-2-pyridineethanol.

Caption: Synthetic pathway to a Pioglitazone intermediate.

Caption: Drug discovery workflow using 5-Ethyl-2-pyridineethanol derivatives.

References

- 1. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 4. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. (PDF) Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and [research.amanote.com]

Spectroscopic Profile of 5-Ethylpyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Ethylpyridin-2-ol (CAS 53428-03-8), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and analysis of the closely related analogue, 5-methylpyridin-2-ol. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 5-ethylpyridin-2(1H)-one

-

Synonyms: 5-Ethyl-2-pyridinol[1]

-

CAS Number: 53428-03-8[1]

-

Molecular Formula: C₇H₉NO[1]

-

Molecular Weight: 123.15 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established correlation tables and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Triplet | 3H | -CH₂CH₃ |

| ~2.45 | Quartet | 2H | -CH₂ CH₃ |

| ~6.10 | Doublet | 1H | H-3 |

| ~7.20 | Doublet of Doublets | 1H | H-4 |

| ~7.40 | Doublet | 1H | H-6 |

| ~11.5 (broad) | Singlet | 1H | N-H (pyridone tautomer) |

| ~12.5 (broad) | Singlet | 1H | O-H (pyridinol tautomer) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | -CH₂CH₃ |

| ~25 | -CH₂ CH₃ |

| ~105 | C-3 |

| ~130 | C-5 |

| ~138 | C-4 |

| ~140 | C-6 |

| ~165 | C-2 (C=O) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (pyridone tautomer) |

| ~1600, ~1550 | Medium-Strong | C=C and C=N ring stretching |

| ~1250 | Medium | C-O stretch (pyridinol tautomer) |

| 3400-3200 (broad) | Medium-Strong | O-H and N-H stretch |

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 123 | High | [M]⁺ (Molecular Ion) |

| 108 | Medium | [M - CH₃]⁺ |

| 94 | Medium | [M - C₂H₅]⁺ |

| 78 | Medium | Pyridine ring fragment |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for researchers working with this compound. It is recommended that experimental data be acquired to confirm these predictions for any critical applications.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Ethylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylpyridin-2-ol, a substituted pyridine derivative, holds potential for various applications within pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the known characteristics of this compound, with a focus on its solubility and stability profiles. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also outlines detailed experimental protocols for determining these crucial parameters. Furthermore, it addresses the critical aspect of tautomerism inherent to 2-pyridone structures and its implications.

Introduction

This compound, also known by its tautomeric name 5-Ethyl-2-pyridone, belongs to the class of substituted pyridinones.[1] These heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The ethyl group at the 5-position and the hydroxyl group at the 2-position of the pyridine ring influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding, all of which are key determinants of its solubility and stability.

A critical characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium can significantly impact the compound's physical and chemical properties, including its solubility, stability, and interactions with biological targets.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. It is important to note that extensive experimental data for this specific compound is scarce in the literature.

| Property | Value | Reference |

| Molecular Formula | C7H9NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| CAS Number | 53428-03-8 | [1] |

| Density | 1.016 g/cm³ | [1] |

| Boiling Point | 307.4 °C at 760 mmHg | [1] |

| Flash Point | 174.6 °C | [1] |

| XLogP3 | 1.34960 | [1] |

Tautomerism of this compound

The tautomeric equilibrium between the ol and one forms is a fundamental aspect of this compound's chemistry. The position of this equilibrium can be influenced by the solvent, temperature, and pH. Understanding this tautomerism is crucial as the two forms exhibit different properties. The pyridin-2-ol form can act as a hydrogen bond donor and acceptor, while the pyridin-2-one form has a different dipole moment and hydrogen bonding capability.

Solubility

Expected Solubility Profile

-

Water: The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the ethyl group may decrease water solubility compared to the parent 2-pyridone. The pH of the aqueous medium will significantly influence solubility due to the basicity of the pyridine nitrogen.

-

Alcohols (Methanol, Ethanol): Good solubility is expected due to the ability of the compound to form hydrogen bonds with the solvent.

-

Dimethyl Sulfoxide (DMSO): As a powerful polar aprotic solvent, DMSO is expected to be a good solvent for this compound.[2]

-

Nonpolar Solvents (e.g., Hexane): Low solubility is anticipated due to the polar nature of the pyridone ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability

The stability of this compound is a critical parameter for its storage, formulation, and handling. Degradation can lead to loss of potency and the formation of potentially toxic impurities. Like solubility, specific stability data for this compound is limited. However, the stability of the related compound 2-pyridone has been studied, and it is known to be biodegradable.[3]

Potential Degradation Pathways

Based on the structure of this compound and the known degradation of related compounds, the following degradation pathways can be anticipated:

-

Oxidation: The pyridine ring and the ethyl group may be susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions.

-

Hydrolysis: While the pyridone ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening.

-

Photodegradation: Exposure to UV or visible light may induce degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/MS system for separation and identification of degradation products

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a specified temperature (e.g., 80 °C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C) for a defined period.

-

Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from any degradation products and to obtain mass information for structural elucidation of the degradants.

Conclusion

While this compound is a compound of interest for scientific research and development, there is a notable lack of comprehensive, publicly available data regarding its solubility and stability. The tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms is a key chemical feature that must be considered in all experimental designs. This guide has provided the foundational knowledge of its expected properties and detailed, actionable protocols for the systematic determination of its solubility and stability profiles. The successful execution of these experiments will provide the critical data necessary for the advancement of research and development involving this compound. It is recommended that researchers undertaking studies with this compound perform these characterizations to ensure the reliability and reproducibility of their results.

References

5-Ethylpyridin-2-ol: A Deep Dive into Tautomerism and Aromaticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-Ethylpyridin-2-ol stands as a molecule of significant interest in medicinal chemistry and drug development. Its structural and electronic properties are centrally governed by a fascinating interplay of tautomerism and aromaticity. This technical guide provides a comprehensive exploration of the tautomeric equilibrium between this compound and its corresponding lactam form, 5-ethyl-2-pyridone, delving into the factors that influence this balance and the consequential impact on the molecule's aromatic character. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to elucidate these core concepts.

The Tautomeric Equilibrium: A Balancing Act

This compound exists in a tautomeric equilibrium with its lactam isomer, 5-ethyl-2-pyridone. This equilibrium is not static and is highly influenced by the surrounding environment, including the physical state (solid, liquid, or gas) and the polarity of the solvent. While specific quantitative data for this compound is not extensively available in public literature, the tautomeric behavior of the parent compound, 2-pyridone, has been thoroughly studied and serves as an excellent model. The ethyl substituent at the 5-position is not expected to dramatically alter the fundamental tautomeric and aromatic properties of the pyridin-2-ol/2-pyridone core.

The two primary tautomers are:

-

This compound (enol form): This form possesses a hydroxyl group attached to the pyridine ring.

-

5-Ethyl-2-pyridone (keto form): This isomer features a carbonyl group within the ring and a proton on the nitrogen atom.

The equilibrium between these two forms is a critical determinant of the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity.

Tautomeric equilibrium of this compound.

Aromaticity in Tautomeric Forms

The concept of aromaticity is crucial to understanding the stability and reactivity of these tautomers. Aromatic compounds, adhering to Hückel's rule (4n+2 π electrons in a cyclic, planar, conjugated system), exhibit enhanced stability.

-

This compound (Enol Form): This tautomer is unequivocally aromatic. The pyridine ring contains 6 π-electrons, fulfilling Hückel's rule and resulting in a delocalized electron system.

-

5-Ethyl-2-pyridone (Keto Form): The aromaticity of the keto form is more complex. While it contains a cyclic, conjugated system, the presence of the exocyclic carbonyl group disrupts the simple 4n+2 π-electron count within the ring itself. However, a zwitterionic resonance contributor can be drawn where the carbonyl oxygen carries a negative charge and the ring possesses a positive charge, restoring a 6 π-electron aromatic system within the ring.[1][2] This zwitterionic character contributes to its significant dipole moment and influences its interactions in polar environments.[1][2] While not as classically aromatic as the enol form, the 2-pyridone tautomer is considered to retain a substantial degree of aromatic character and is often described as having mixed aromatic and aliphatic characteristics.[1][3][4]

Quantitative Analysis of Tautomerism

The equilibrium between the tautomers can be quantified by the equilibrium constant (KT = [keto]/[enol]) and the free energy difference (ΔG). The following table summarizes key quantitative data for the parent 2-pyridone/2-hydroxypyridine system, which provides a strong basis for understanding the behavior of this compound.

| Parameter | Medium/State | Value | Reference |

| Energy Difference | Gas Phase | 2.43 to 3.3 kJ/mol | [5][6] |

| Liquid State | 8.83 to 8.95 kJ/mol | [5][6] | |

| Equilibrium Constant (KT) | Cyclohexane | 1.7 | [7] |

| Chloroform | 6.0 | [7] | |

| Water | ~900 | [8] |

Note: In the gas phase and non-polar solvents, the enol form (2-hydroxypyridine) is more favored or present in comparable amounts, while in polar solvents, the equilibrium strongly shifts towards the keto form (2-pyridone).[5][6][7] This is attributed to the higher dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules.[7] In the solid state, 2-pyridone exists predominantly as the keto form.[5][6]

Experimental Protocols for Tautomerism and Aromaticity Studies

The investigation of tautomerism and aromaticity in pyridin-2-ol systems relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The chemical shifts of the ring protons and the N-H proton are distinct for each tautomer. The presence and integration of signals corresponding to both forms allow for the determination of the tautomeric ratio in solution.

-

13C NMR: The chemical shift of the carbon attached to the oxygen (C2) is significantly different in the two tautomers. In the enol form, it appears as a C-O single bond, while in the keto form, it has the characteristic chemical shift of a carbonyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

The keto form exhibits a strong absorption band corresponding to the C=O stretching vibration (typically around 1650-1685 cm-1).[9]

-

The enol form shows a characteristic O-H stretching band (usually broad, around 3400 cm-1) and the absence of a strong carbonyl absorption.[5]

-

The presence or absence of these key bands can determine the predominant tautomer in a given state.[5][9]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra. The enol form typically absorbs at a shorter wavelength compared to the more conjugated keto form.

-

By analyzing the absorption spectra in different solvents, the tautomeric equilibrium constant can be determined.[10]

-

Crystallographic Methods

-

X-ray Crystallography: This technique provides definitive structural information in the solid state. By determining the precise bond lengths and atomic positions, it can unambiguously identify the predominant tautomer. For 2-pyridone and its derivatives, X-ray crystallography has confirmed the prevalence of the keto form in the solid state.[5][6]

Generalized experimental workflow.

Conclusion

The tautomeric equilibrium between this compound and 5-ethyl-2-pyridone is a fundamental aspect of its chemistry, with profound implications for its physical, chemical, and biological properties. The enol form is classically aromatic, while the keto form, which predominates in polar solvents and the solid state, retains significant aromatic character through zwitterionic resonance. A comprehensive understanding of this tautomerism, guided by the extensive studies on the parent 2-pyridone system, is essential for researchers in drug design and development. The strategic manipulation of the tautomeric equilibrium through structural modifications and formulation strategies can be a powerful tool in optimizing the therapeutic potential of molecules based on the pyridin-2-ol scaffold.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aromaticity and tautomerism. Part I. The aromatic resonance energy of 2-pyridone and the related thione, methide, and imine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Aromaticity and tautomerism. Part I. The aromatic resonance energy of 2-pyridone and the related thione, methide, and imine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations for 5-Ethylpyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 5-Ethylpyridin-2-ol. It covers the critical aspect of tautomerism, details computational and theoretical experimental protocols, and presents expected quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers in computational chemistry, drug discovery, and materials science.

Introduction: The Tautomeric Nature of this compound

This compound exists in a tautomeric equilibrium with its corresponding keto form, 5-Ethylpyridin-2(1H)-one. This equilibrium is a crucial consideration for any computational study, as the relative stability of the tautomers dictates the ground state geometry of the molecule. Theoretical and experimental studies on the parent molecule, 2-hydroxypyridine, have shown that the pyridinone form is generally more stable, particularly in the solid state and in polar solvents. This preference is attributed to a combination of factors including aromaticity and intermolecular hydrogen bonding. Therefore, for the purpose of this guide, we will focus on the quantum chemical calculations of the more stable tautomer, 5-Ethylpyridin-2(1H)-one .

Molecular Structure and Tautomerism

The tautomeric relationship between the enol (this compound) and keto (5-Ethylpyridin-2(1H)-one) forms is a fundamental aspect of its chemistry.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a standard workflow for quantum chemical calculations on 5-Ethylpyridin-2(1H)-one.

Software

A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include Gaussian, ORCA, and GAMESS.

Theoretical Level and Basis Set

Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its balance of accuracy and computational cost. The B3LYP hybrid functional is a popular choice for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure and geometry.

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical characterization of 5-Ethylpyridin-2(1H)-one.

Experimental Protocols (for comparison)

To validate the computational results, comparison with experimental data is crucial. The primary experimental techniques for this purpose are X-ray crystallography for geometric parameters and Infrared (IR) and Raman spectroscopy for vibrational frequencies.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate experimental determination of molecular geometry in the solid state. A suitable crystal of 5-Ethylpyridin-2(1H)-one would be grown and mounted on a diffractometer. The diffraction data is then collected and processed to yield the precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or measured in a suitable solvent. The resulting spectrum reveals the vibrational modes of the molecule that are IR-active.

Raman Spectroscopy: The Raman spectrum, which provides complementary information to the IR spectrum, can be obtained using a Raman spectrometer, typically with a laser excitation source. The spectrum shows the vibrational modes that are Raman-active.

Predicted Quantitative Data

Optimized Geometrical Parameters

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for 5-Ethylpyridin-2(1H)-one

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C=O | 1.25 |

| N-C(ring) | 1.38 | |

| C-C(ring) | 1.37 - 1.45 | |

| C-C(ethyl) | 1.53 | |

| C-H(ring) | 1.08 | |

| C-H(ethyl) | 1.09 | |

| N-H | 1.01 | |

| Bond Angles | C-N-C | 120.5 |

| N-C-C | 118.0 - 122.0 | |

| C-C-C(ring) | 119.0 - 121.0 | |

| C-C-H(ring) | 119.5 - 120.5 | |

| H-C-H(ethyl) | 109.5 |

Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for 5-Ethylpyridin-2(1H)-one

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) (Predicted) | Experimental Raman (cm⁻¹) (Predicted) |

| N-H stretch | 3450 | ~3400 (broad) | - |

| C-H stretch (aromatic) | 3100 - 3000 | ~3050 | ~3050 |

| C-H stretch (aliphatic) | 2980 - 2900 | ~2950 | ~2950 |

| C=O stretch | 1680 | ~1660 (strong) | ~1660 (medium) |

| C=C/C=N stretch (ring) | 1600 - 1400 | Multiple bands | Multiple bands |

| C-H bend (in-plane) | 1300 - 1100 | Multiple bands | Multiple bands |

| C-N stretch | 1250 | ~1240 | ~1240 |

| C-H bend (out-of-plane) | 900 - 700 | Multiple bands | - |

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties

Table 3: Calculated Electronic Properties of 5-Ethylpyridin-2(1H)-one

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.5 Debye |

| Total Energy | (Value in Hartrees) |

Relationship Between Theoretical and Experimental Data

The synergy between computational and experimental data is crucial for a comprehensive understanding of a molecule's properties.

Conclusion

Quantum chemical calculations provide a powerful tool for investigating the structure, properties, and reactivity of this compound and its more stable tautomer, 5-Ethylpyridin-2(1H)-one. By employing appropriate theoretical levels and basis sets, researchers can obtain valuable insights that complement and guide experimental studies. This integrated approach is particularly beneficial in the field of drug development, where a deep understanding of molecular properties is essential for designing new and effective therapeutic agents. While this guide provides a framework for such studies, it is important to note the current lack of specific experimental data for this molecule, highlighting an area for future research.

A Technical Review of 5-Ethylpyridin-2-ol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Ethylpyridin-2-ol and its derivatives, focusing on their synthesis, chemical properties, and diverse biological activities. The rising interest in pyridine-based scaffolds in medicinal chemistry underscores the importance of understanding this class of compounds, which has shown significant promise in antimicrobial and metabolic disease research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical and biological pathways to serve as a valuable resource for ongoing research and development efforts.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs is of significant interest due to their role as key intermediates in the preparation of pharmacologically active molecules. Notably, 2-(5-ethylpyridin-2-yl)ethan-1-ol, a closely related analog, is a crucial precursor for the antidiabetic drug Pioglitazone.

An improved and scalable process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol involves a solvent-free reaction of 5-ethyl-2-picoline with paraformaldehyde. This method enhances the yield and improves mass efficiency by allowing for the recycling of the starting material, thereby reducing the environmental impact.

Furthermore, a variety of analogs, including chalcones, pyrimidines, and thiazolidinediones, have been synthesized from 5-ethylpyridin-2-ethanol derivatives. For instance, novel series of chalcones and pyrimidines have been prepared and characterized using elemental analysis and spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]

Chemical and Physical Properties

The fundamental properties of these compounds are crucial for their application in drug design and development. The physical and chemical characteristics of 5-Ethyl-2-pyridineethanol are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Table 1: Physicochemical Properties of 5-Ethyl-2-pyridineethanol.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in antimicrobial and metabolic disease therapies.

Antimicrobial Activity

A range of chalcone and pyrimidine analogs derived from 5-ethyl pyridin-2-ethanol have been screened for their activity against various bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values for a selection of these analogs against common pathogens.

| Compound ID | Substituent | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4h | 4-F | 150 | 150 | 62.5 | 100 | 250 |

| 4j | 4-Br | >1000 | >1000 | >1000 | >1000 | >1000 |

| 5o | 3,4-diF | 500 | 500 | 250 | 250 | 62.5 |

| 6j | 4-Br | 100 | 150 | 62.5 | 100 | 100 |

| 6k | 3,4-diCl | 150 | 62.5 | 62.5 | 62.5 | 100 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs.[1]

Antidiabetic Activity and PPARγ Agonism

The structural similarity of certain this compound analogs to the thiazolidinedione class of antidiabetic drugs, such as Pioglitazone, has prompted investigations into their potential as insulin sensitizers. Pioglitazone and other thiazolidinediones are known to exert their therapeutic effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2]

PPARs are nuclear receptors that, upon activation by a ligand, regulate the transcription of genes involved in glucose and lipid metabolism.[3] The binding of a PPARγ agonist, such as a thiazolidinedione derivative, initiates a cascade of events leading to improved insulin sensitivity.

Below is a diagram illustrating the general signaling pathway of PPARγ activation by a thiazolidinedione agonist.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.

Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (A Key Intermediate)

The synthesis of this key intermediate is a multi-step process, as illustrated in the workflow diagram below.

Protocol:

-

Synthesis of 2-(5-Ethylpyridin-2-yl)ethan-1-ol: 5-Ethyl-2-picoline is reacted with paraformaldehyde under solvent-free conditions. The crude product is purified by column chromatography.

-

Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine: 2-(5-Ethylpyridin-2-yl)ethan-1-ol is dissolved in dichloromethane and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature. The reaction is quenched with sodium bicarbonate, and the product is extracted.

-

Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde: 4-Hydroxybenzaldehyde and potassium carbonate are dissolved in DMF. 2-(2-Chloroethyl)-5-ethylpyridine is added, and the mixture is heated. The product is precipitated by pouring the reaction mixture into ice water and collected by filtration.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well sterile microtiter plates

-

Test compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in CAMHB in a 96-well plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in CAMHB.

-

Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the bacterial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 35°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

PPARγ Transactivation Assay

This assay is used to measure the ability of a compound to activate the PPARγ receptor. It typically employs a reporter gene, such as luciferase, whose expression is controlled by a PPARγ response element.

Principle:

Cells are co-transfected with a plasmid expressing the PPARγ receptor and a reporter plasmid containing a luciferase gene under the control of a PPARγ-responsive promoter. If the test compound activates PPARγ, the receptor will bind to the promoter and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with the PPARγ expression plasmid and the reporter plasmid.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase activity) and the results are expressed as fold activation over the vehicle control. An EC₅₀ value can be calculated from the dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine and other associated rings.

-

Antimicrobial Activity: For the chalcone and pyrimidine derivatives, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances antibacterial and antifungal activity. For example, compounds with di-chloro (6k) and bromo (6j) substitutions showed significant activity.[1]

-

Antidiabetic Activity: In the case of thiazolidinedione analogs, the presence of the thiazolidinedione headgroup is crucial for PPARγ agonism. Modifications to the linker and the tail group can modulate the potency and selectivity of the compound. The ethyl group at the 5-position of the pyridine ring appears to be a favorable feature in this class of compounds.

Conclusion

This compound and its analogs represent a versatile scaffold with significant potential in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive targets for further investigation. The established antimicrobial properties of chalcone and pyrimidine derivatives warrant further optimization to develop novel anti-infective agents. Moreover, the strong link between thiazolidinedione analogs and PPARγ agonism highlights the potential for developing new therapeutics for type 2 diabetes and other metabolic disorders. Future research should focus on elucidating the precise mechanisms of action of these compounds and conducting comprehensive structure-activity relationship studies to guide the design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Peroxisome Proliferator-Activated Receptor Gamma and Its Ligands in the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Pyridin-2-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-ol scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of pyridin-2-ol derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document delves into the quantitative data supporting these activities, detailed experimental methodologies for their evaluation, and the underlying signaling pathways and structure-activity relationships.

Anticancer Activity of Pyridin-2-ol Derivatives

Pyridin-2-ol derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various pyridin-2-ol derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyridin-2-ol Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine 5 | - | HepG-2 | 10.58 ± 0.8 | [1] |

| Caco-2 | 9.78 ± 0.7 | [1] | ||

| Spiro-pyridine 7 | - | HepG-2 | 8.90 ± 0.6 | [1] |

| Caco-2 | 7.83 ± 0.5 | [1] | ||

| Spiro-pyridine 8 | - | PC-3 | 4.69 | [2] |

| MDA-MB-231 | 11.52 | [2] | ||

| Pyridine-urea 8e | 4-Iodophenyl urea | MCF-7 (48h) | 0.22 | [3] |

| MCF-7 (72h) | 0.11 | [3] | ||

| Pyridine-urea 8n | 3,4-Dichlorophenyl urea | MCF-7 (48h) | 1.88 | [3] |

| MCF-7 (72h) | 0.80 | [3] | ||

| Pyridone 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl) | HepG-2 | 4.5 ± 0.3 | [4] |

| Doxorubicin | Standard Chemotherapeutic | HepG-2 | 4.50 ± 0.2 | [1] |

| Caco-2 | 12.49 ± 1.1 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[5][6]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyridin-2-ol derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridin-2-ol derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: VEGFR-2 Inhibition

Many pyridin-2-ol derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8][9]

Caption: VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial Activity of Pyridin-2-ol Derivatives

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridin-2-ol derivatives have demonstrated promising activity against a variety of microorganisms, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several pyridin-2-ol derivatives are presented in Table 2.

Table 2: Antimicrobial Activity of Pyridin-2-ol Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 66 | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [10] |

| Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [10] | |

| Compound 117a | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [10] |

| Pyridine Salt 51-56 | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | [10] |

| Compound 7 & 8 | S. aureus | 75 | [11] |

| Streptococcus mutans | 75 | [11] | |

| Pseudomonas aeruginosa | 75 | [11] | |

| Compound 9a-l | Staphylococcus aureus | 32-64 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13][14][15]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyridin-2-ol derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound at twice the highest desired concentration to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well with 5 µL of the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity of Pyridin-2-ol Derivatives

Chronic inflammation is a hallmark of many diseases. Pyridin-2-ol derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways such as the NF-κB signaling cascade.

In Vivo Anti-inflammatory Activity Data

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition by test compounds is a measure of their efficacy.

Table 3: Anti-inflammatory Activity of Pyridin-2-ol Derivatives

| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |

| Ellagic Acid | 10 | ~40% | [16] |

| Indomethacin | 5 | ~55% | [16] |

| Naproxen | 15 | 73% | [17] |

| Indomethacin | 10 | ~70% | [17] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the anti-inflammatory properties of compounds.[16][17][18][19]

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Test compound suspension/solution

-

Plethysmometer

-

Reference drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound and the reference drug to different groups of animals, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[20][21][22] Its activation leads to the expression of pro-inflammatory genes. Some pyridin-2-ol derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: NF-κB Signaling Pathway Inhibition.

Neuroprotective Activity of Pyridin-2-ol Derivatives

Neurodegenerative diseases are characterized by progressive neuronal loss. Pyridin-2-ol derivatives are being investigated for their potential to protect neurons from damage, often through their antioxidant and anti-inflammatory properties.[23]

Quantitative Neuroprotective Activity Data

Quantitative data for the neuroprotective effects of pyridin-2-ol derivatives often involves measuring the reduction of oxidative stress markers or the inhibition of neuronal cell death.

Table 4: Neuroprotective Activity of Pyridin-2-ol Derivatives

| Compound | Assay | Effect | Reference |

| 2-pyridone derivatives | ABTS assay | High antioxidant activity | [23] |

| β-carotene bleaching assay | Better activity than vitamin C | [23] | |

| LPS-stimulated BV2 microglia | Reduced ROS, NO, IL-6, TNF-α | [23] | |

| Ramalin derivative RA-2 N | BV2-HT22 co-culture | Inhibited inflammation-induced apoptosis | [24] |

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in neurodegeneration. The following is a general protocol for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[25][26][27]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

DCFH-DA solution

-

Neurotoxin (e.g., H₂O₂, rotenone)

-

Test pyridin-2-ol derivative

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Culture: Culture neuronal cells in an appropriate medium.

-

Compound Treatment: Treat the cells with the pyridin-2-ol derivative for a specified time.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin to the cell culture medium.

-

DCFH-DA Staining: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized with a fluorescence microscope.

-

Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence in cells treated with the pyridin-2-ol derivative to that in untreated control cells to determine the compound's antioxidant effect.

Structure-Activity Relationships and Experimental Workflow